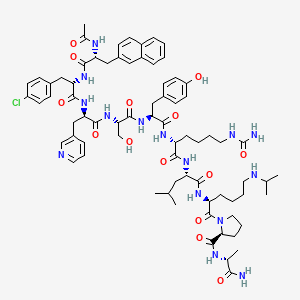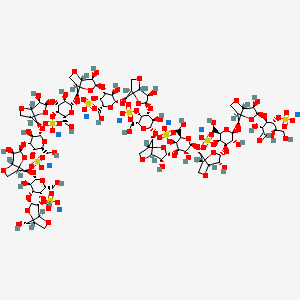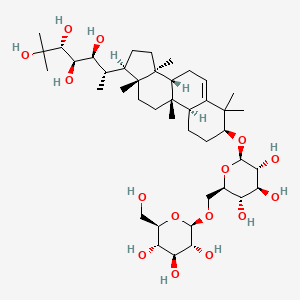![molecular formula C₅¹³CH₈O₆ B1146135 (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one CAS No. 178101-88-7](/img/structure/B1146135.png)
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one is a derivative of ascorbic acid, commonly known as Vitamin C. This compound is characterized by its furan ring structure with multiple hydroxyl groups, making it a potent antioxidant. It plays a crucial role in various biochemical processes, including collagen synthesis, immune function, and the absorption of iron.
Mécanisme D'action
Target of Action
L-Ascorbic acid, commonly known as vitamin C, is an essential nutrient in human diets, necessary to maintain connective tissue and bone . It primarily targets the Cav3.2 channels, inhibiting them selectively with an IC50 of 6.5 μM . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Mode of Action
L-Ascorbic acid functions as a reducing agent and coenzyme in several metabolic pathways . It interacts with small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin . It can also stimulate the biosynthesis and activation of antioxidant enzymes, such as superoxide dismutase, catalase, or glutathione peroxidase .
Biochemical Pathways
L-Ascorbic acid is involved in the L-galactose pathway, which is the main pathway for its biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The regulation of this pathway includes control of enzyme levels, catalytic activity, feedback inhibition of some enzymes (GME and GGP), subcellular compartmentation of AsA, the metabolon assembly of the enzymes, and control of AsA biosynthesis by electron flow .
Pharmacokinetics
L-Ascorbic acid exhibits first-order kinetics at doses up to 75 g. At 100 g, the maximum concentration (Cmax) plateaus, whereas the area under the concentration–time curve (AUC) only plateaus in the healthy group . L-Ascorbic acid is primarily excreted through urine .
Result of Action
L-Ascorbic acid contributes to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide . It reacts with compounds like histamine and peroxides to reduce inflammatory responses . It also exhibits anti-cancer effects through the generation of reactive oxygen species (ROS) and selective damage to cancer cells .
Action Environment
The action of L-Ascorbic acid can be influenced by environmental factors. For instance, the pH and concentration of the formulation can influence its distribution in the skin and tissues . Moreover, L-Ascorbic acid is a water-soluble antioxidant, which means its action can be influenced by the aqueous environment in which it is present .
Analyse Biochimique
Biochemical Properties
L-Ascorbic acid-1-13C plays a crucial role in several biochemical reactions. It acts as a cofactor for enzymes involved in the biosynthesis of collagen, L-carnitine, and neurotransmitters. For instance, it is essential for the activity of prolyl hydroxylase and lysyl hydroxylase, enzymes that hydroxylate proline and lysine residues in collagen, respectively . Additionally, L-ascorbic acid-1-13C interacts with dopamine β-hydroxylase, which converts dopamine to norepinephrine . These interactions highlight the compound’s importance in maintaining the structural integrity of tissues and in neurotransmitter synthesis.
Cellular Effects
L-Ascorbic acid-1-13C influences various cellular processes. It enhances collagen synthesis in fibroblasts, promoting wound healing and tissue repair . The compound also modulates cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Furthermore, L-ascorbic acid-1-13C affects gene expression by regulating the activity of transcription factors like hypoxia-inducible factor-1 (HIF-1), which plays a role in cellular responses to low oxygen levels . These effects underscore the compound’s significance in cellular metabolism and function.
Molecular Mechanism
At the molecular level, L-ascorbic acid-1-13C exerts its effects through various mechanisms. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species (ROS) and regenerate other antioxidants, such as α-tocopherol (vitamin E) . The compound also binds to and activates enzymes like prolyl hydroxylase, facilitating the hydroxylation of proline residues in collagen . Additionally, L-ascorbic acid-1-13C can inhibit the activity of enzymes like tyrosinase, which is involved in melanin synthesis . These molecular interactions highlight the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-ascorbic acid-1-13C can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light, heat, or oxygen . Long-term studies have shown that L-ascorbic acid-1-13C can maintain its antioxidant properties and continue to support collagen synthesis in cell cultures . Its efficacy may diminish over extended periods due to gradual degradation . These findings emphasize the importance of proper storage and handling to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of L-ascorbic acid-1-13C vary with different dosages in animal models. At low to moderate doses, the compound enhances collagen synthesis, supports immune function, and acts as an antioxidant . At high doses, it can exhibit pro-oxidant effects, leading to oxidative stress and potential toxicity . Studies have also identified threshold effects, where the benefits of L-ascorbic acid-1-13C plateau beyond a certain dosage . These observations highlight the need for careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
L-Ascorbic acid-1-13C is involved in several metabolic pathways. It participates in the biosynthesis of collagen, carnitine, and neurotransmitters by serving as a cofactor for various enzymes . The compound also influences the metabolism of amino acids, such as tyrosine and phenylalanine, by modulating the activity of enzymes like tyrosine hydroxylase . Additionally, L-ascorbic acid-1-13C affects metabolic flux by altering the levels of metabolites like glutathione and α-ketoglutarate . These interactions underscore the compound’s integral role in cellular metabolism.
Transport and Distribution
Within cells and tissues, L-ascorbic acid-1-13C is transported and distributed through specific mechanisms. It is taken up by cells via sodium-dependent vitamin C transporters (SVCTs), which facilitate its entry into the cytoplasm . Once inside the cell, the compound can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . Binding proteins, such as ascorbate peroxidase, also play a role in its intracellular distribution . These transport and distribution mechanisms ensure that L-ascorbic acid-1-13C reaches its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of L-ascorbic acid-1-13C is critical for its activity and function. The compound is predominantly found in the cytoplasm but can also localize to the mitochondria, where it supports mitochondrial function and reduces oxidative stress . Additionally, L-ascorbic acid-1-13C can be targeted to the endoplasmic reticulum, where it assists in protein folding and secretion . Post-translational modifications, such as phosphorylation, may influence its localization and activity . These localization patterns highlight the compound’s versatility in supporting various cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one typically involves the oxidation of D-glucose or D-galactose. The process includes several steps:
Oxidation: D-glucose is oxidized to D-gluconic acid.
Cyclization: D-gluconic acid undergoes cyclization to form L-gulonic acid.
Lactonization: L-gulonic acid is then lactonized to form L-gulono-1,4-lactone.
Oxidation: L-gulono-1,4-lactone is oxidized to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically engineered microorganisms. These microorganisms are capable of converting glucose to ascorbic acid through a series of enzymatic reactions. The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Dehydroascorbic Acid: Formed through oxidation.
Ascorbic Acid Esters: Formed through esterification reactions.
Ascorbic Acid Ethers: Formed through etherification reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one is used as a reducing agent and an antioxidant. It is also employed in the synthesis of various organic compounds due to its reactivity.
Biology
In biological research, this compound is studied for its role in cellular processes, including collagen synthesis and immune response. It is also used in studies related to oxidative stress and its impact on cellular health.
Medicine
Medically, the compound is essential for preventing scurvy, a disease caused by Vitamin C deficiency. It is also investigated for its potential therapeutic effects in treating various conditions, such as cancer and cardiovascular diseases.
Industry
In the industrial sector, this compound is used as a preservative in food and beverages due to its antioxidant properties. It is also used in cosmetics for its skin-brightening effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroascorbic Acid: An oxidized form of ascorbic acid with similar antioxidant properties.
Ascorbyl Palmitate: A fat-soluble derivative of ascorbic acid used in food and cosmetics.
Sodium Ascorbate: A sodium salt of ascorbic acid used as a food additive and supplement.
Uniqueness
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one is unique due to its high water solubility and potent antioxidant activity. Unlike its fat-soluble derivatives, it is readily absorbed and utilized by the body, making it highly effective in various biological and medical applications.
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-HYAXHRHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C([13C](=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

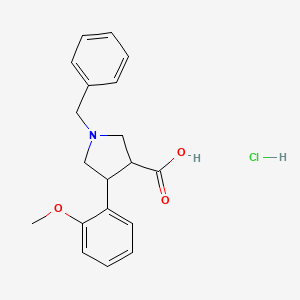

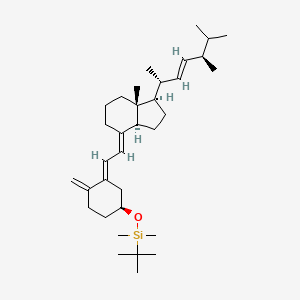
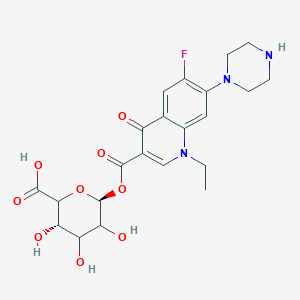
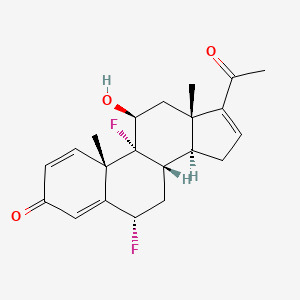
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)
